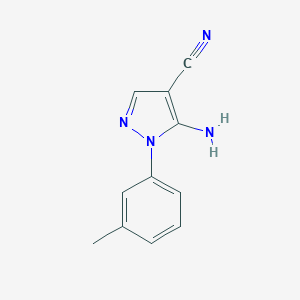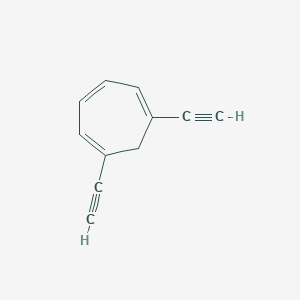
1,6-Diethynylcyclohepta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diethynylcyclohepta-1,3,5-triene (DECH) is a compound that belongs to the family of polycyclic aromatic hydrocarbons. DECH is a conjugated molecule that has a unique electronic structure and physical properties, which make it an interesting compound for scientific research.
Mechanism Of Action
The mechanism of action of 1,6-Diethynylcyclohepta-1,3,5-triene is not fully understood. However, it is believed that its unique electronic structure and conjugation lead to its interesting properties. 1,6-Diethynylcyclohepta-1,3,5-triene is a highly conjugated molecule that exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum due to its extended pi-electron system.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,6-Diethynylcyclohepta-1,3,5-triene. However, it has been shown to exhibit cytotoxicity towards cancer cells in vitro. Further studies are needed to determine the potential biomedical applications of 1,6-Diethynylcyclohepta-1,3,5-triene.
Advantages And Limitations For Lab Experiments
One of the advantages of 1,6-Diethynylcyclohepta-1,3,5-triene is its unique electronic and optical properties, which make it an interesting compound for scientific research. However, 1,6-Diethynylcyclohepta-1,3,5-triene is a highly reactive compound that requires careful handling and storage. Its limited solubility in common solvents can also pose a challenge for lab experiments.
Future Directions
There are several future directions for the study of 1,6-Diethynylcyclohepta-1,3,5-triene. One direction is the exploration of its potential biomedical applications, such as its cytotoxicity towards cancer cells. Another direction is the synthesis of new polycyclic aromatic hydrocarbons using 1,6-Diethynylcyclohepta-1,3,5-triene as a building block. The use of 1,6-Diethynylcyclohepta-1,3,5-triene in electronic and optoelectronic devices is also an area of interest for future research.
Conclusion:
In conclusion, 1,6-Diethynylcyclohepta-1,3,5-triene is a unique compound with interesting electronic and optical properties that make it an interesting compound for scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of 1,6-Diethynylcyclohepta-1,3,5-triene in various fields of research.
Synthesis Methods
The synthesis of 1,6-Diethynylcyclohepta-1,3,5-triene can be achieved through a variety of methods. One of the most common methods involves the reaction of 1,3-cycloheptadiene with acetylene in the presence of a catalyst. This reaction leads to the formation of 1,6-Diethynylcyclohepta-1,3,5-triene, which can be purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
1,6-Diethynylcyclohepta-1,3,5-triene has been widely studied for its unique electronic and optical properties. It has been used as a model compound to study the electronic structure and excited-state dynamics of other conjugated hydrocarbons. 1,6-Diethynylcyclohepta-1,3,5-triene has also been used as a building block for the synthesis of other polycyclic aromatic hydrocarbons with interesting properties.
properties
CAS RN |
173168-31-5 |
|---|---|
Product Name |
1,6-Diethynylcyclohepta-1,3,5-triene |
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,6-diethynylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C11H8/c1-3-10-7-5-6-8-11(4-2)9-10/h1-2,5-8H,9H2 |
InChI Key |
LHFSXEQXXBUDNZ-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=CC=C(C1)C#C |
Canonical SMILES |
C#CC1=CC=CC=C(C1)C#C |
synonyms |
1,3,5-Cycloheptatriene, 1,6-diethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)
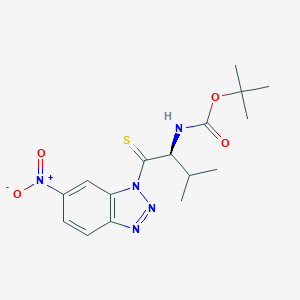
![(2R,4aR,8aS)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-benzo[d][1,3]dioxine](/img/structure/B60883.png)
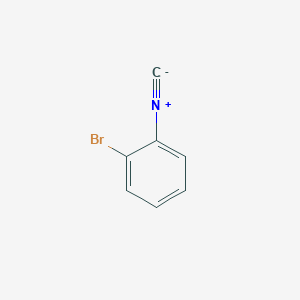
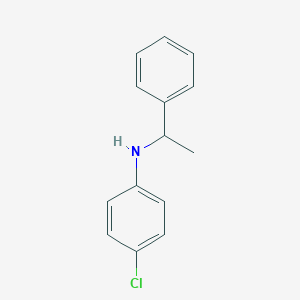
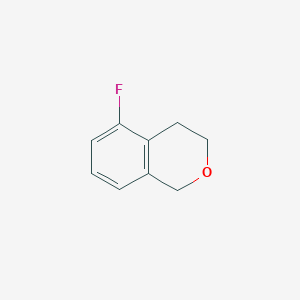
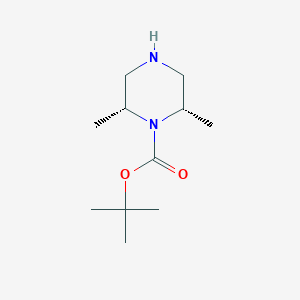
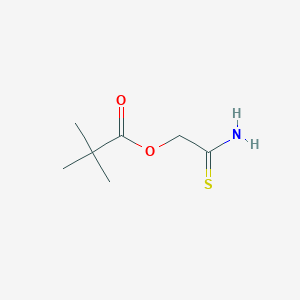
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)
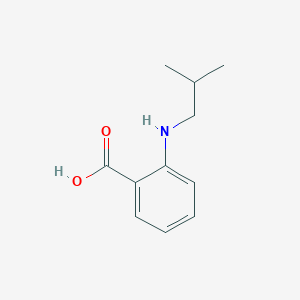
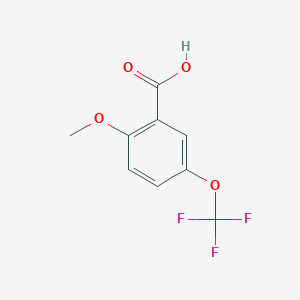
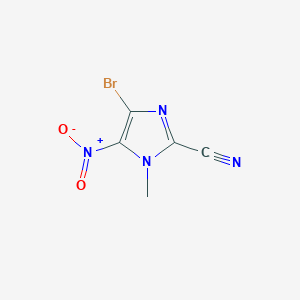
![2-[(2-Amino-6-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B60901.png)
